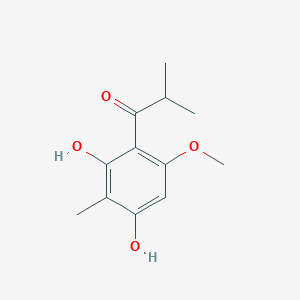
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit significant biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of acylation, alkylation, and sulfonylation reactions . These reactions are carried out using specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4’-dihydroxy-3’-methyl-6’-methoxychalcone
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-hydroxyphenyl)-1-propanone
Uniqueness
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
91555-68-9 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O4/c1-6(2)11(14)10-9(16-4)5-8(13)7(3)12(10)15/h5-6,13,15H,1-4H3 |
Clave InChI |
LODKADKHNLCWDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1O)OC)C(=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


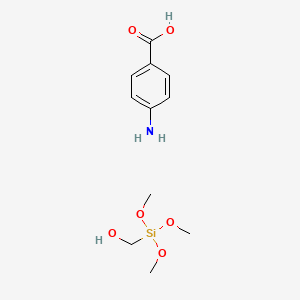

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
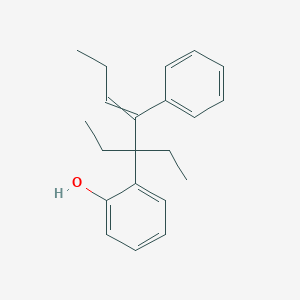
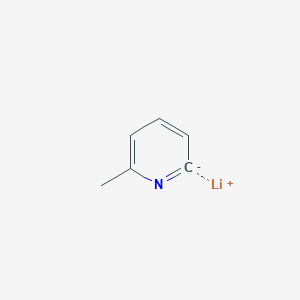


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
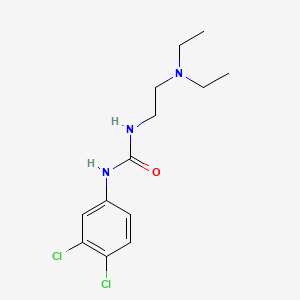

![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
